molecular formula C26H29N3O5 B6517343 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 899922-58-8

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Cat. No.: B6517343
CAS No.: 899922-58-8
M. Wt: 463.5 g/mol
InChI Key: FUBJMSITDCYUMI-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (hereafter referred to as the target compound) is a quinazolinone-based acetamide derivative. Its structure comprises:

  • A tetrahydroquinazolinone core with 2,4-dioxo functionality.
  • A 3,4-dimethoxyphenyl group at position 3 of the quinazolinone ring.
  • An N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide side chain.

The cyclohexenylethyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-33-22-13-12-19(16-23(22)34-2)29-25(31)20-10-6-7-11-21(20)28(26(29)32)17-24(30)27-15-14-18-8-4-3-5-9-18/h6-8,10-13,16H,3-5,9,14-15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBJMSITDCYUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Core Structure: Tetrahydroquinazolinone.
  • Substituents :
    • 2,4-Dichlorophenyl group (electron-withdrawing).
    • Benzyl side chain.
  • Key Differences :
    • The dichlorophenyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group.
    • Demonstrated anticonvulsant activity via GABAergic modulation in mice .
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
  • Core Structure: Tetrahydroquinazolinone.
  • Substituents: 4-Methoxyphenyl group (mono-substituted). Cyclohexenylethyl side chain.
  • Key Differences: Reduced electron-donating capacity compared to the target’s 3,4-dimethoxy substitution. Potential differences in receptor binding affinity due to fewer hydrogen-bonding sites .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Core Structure : Thiazolyl acetamide.
  • Substituents :
    • 3,4-Dichlorophenyl group.
  • Key Differences: Thiazole ring replaces quinazolinone, altering electronic properties. Crystal structure analysis reveals a 61.8° twist between phenyl and thiazolyl rings, impacting molecular packing and bioavailability .

Physical and Pharmacokinetic Properties

Property Target Compound N-[(2,4-Dichlorophenyl)methyl] Analog 2-(3,4-Dichlorophenyl)-N-(thiazolyl)acetamide
Molecular Weight ~450–500 g/mol (estimated) 375.3 g/mol 287.2 g/mol
LogP ~3.5 (predicted) ~4.2 (higher lipophilicity) ~2.8 (lower due to thiazole)
Hydrogen Bond Acceptors 6 5 3

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